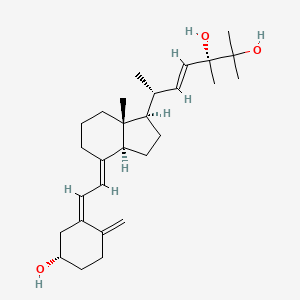![molecular formula C59H102O6 B1241931 TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)
TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.
Aplicaciones Científicas De Investigación
Synthesis and Metabolic Pathway Studies
- Synthesis Techniques : A study by Gnädig et al. (2001) discussed the synthesis of specific fatty acids and their radiolabeled analogs, exploring their metabolic pathways and physiological effects. This study is significant for understanding the molecular composition and potential applications of similar triacylglycerols.
Qualification and Quantification in Biological Samples
- Triacylglycerol Analysis in Tissues : Guan et al. (2017) conducted a study on the comprehensive analysis of triacylglycerols, including specific fatty acid compositions in various tissues. This research is crucial for understanding the role of triacylglycerols in diseases like cardiovascular and liver diseases (Guan et al., 2017).
Identification of Novel Receptors and Biomarkers
- Novel Receptor Identification : A study by Hosoi et al. (2002) discovered a novel G-protein-coupled receptor, TG1019, suggesting its potential significance in various physiological processes involving eicosanoids and polyunsaturated fatty acids (Hosoi et al., 2002).
Diagnostic Applications in Medicine
- Diagnostic Tools in Thyroid Cancer : Research by Iervasi et al. (2004) discussed the development of a highly sensitive thyroglobulin immunoassay, indicating its application in the detection of thyroid cancer recurrence (Iervasi et al., 2004).
Metabonomic Analysis for Disease Treatment
- Metabonomics in Thyroid Carcinoma : Qin et al. (2022) explored metabolic differences in follicular thyroid carcinoma using metabonomics, identifying potential biomarkers for diagnosis and treatment strategies (Qin et al., 2022).
Compositional Analysis in Pharmaceuticals
- Compositional Analysis of Drugs : A study by May et al. (1988) discussed the use of thermogravimetry (TG) for compositional analysis of drugs and injectable biological products, highlighting its importance in pharmaceutical quality control (May et al., 1988).
Identification of Metabolic Pathways
- Novel Arachidonic Acid Metabolites : Hecker et al. (1987) identified novel arachidonic acid metabolites formed by prostaglandin H synthase, contributing to the understanding of eicosanoid biosynthesis pathways (Hecker et al., 1987).
Efficacy and Safety in Medical Treatment
- Tripterygium Glycosides in Graves’ Ophthalmopathy : Ye et al. (2020) evaluated the efficacy and safety of tripterygium glycosides in treating active moderate to severe Graves’ ophthalmopathy, demonstrating its potential therapeutic application (Ye et al., 2020).
Liver Injury Risk in Drug Treatment
- Liver Injury in Inflammatory Bowel Disease Patients : Dubinsky et al. (2003) reported serious liver injuries in inflammatory bowel disease patients treated with thioguanine, underscoring the importance of monitoring and risk assessment in drug therapy (Dubinsky et al., 2003).
Propiedades
Nombre del producto |
TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6] |
|---|---|
Fórmula molecular |
C59H102O6 |
Peso molecular |
907.4 g/mol |
Nombre IUPAC |
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h16,19,21,24-28,31,34,40,43,56H,4-15,17-18,20,22-23,29-30,32-33,35-39,41-42,44-55H2,1-3H3/b19-16-,24-21-,27-25-,28-26-,34-31-,43-40-/t56-/m1/s1 |
Clave InChI |
NNCCJKNBYUHUAL-QRHSWZDZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



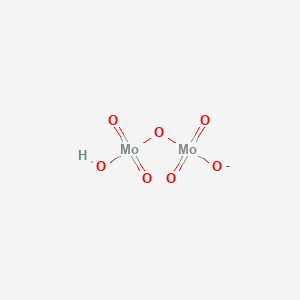
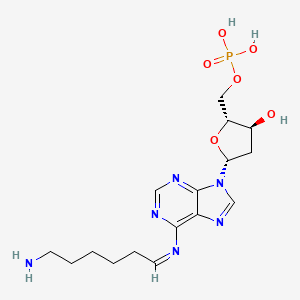
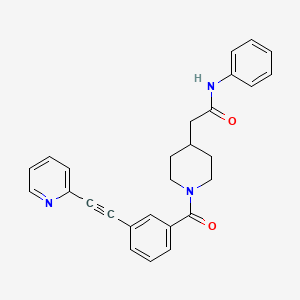
![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)
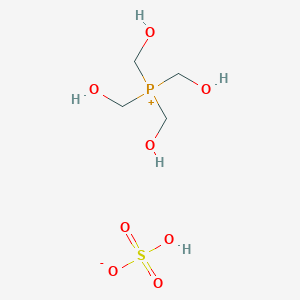
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)
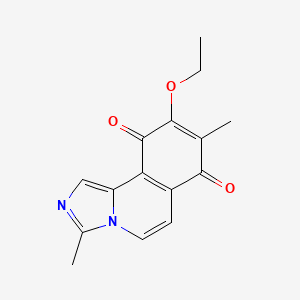
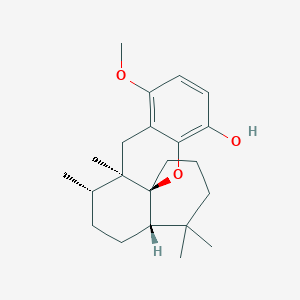
![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
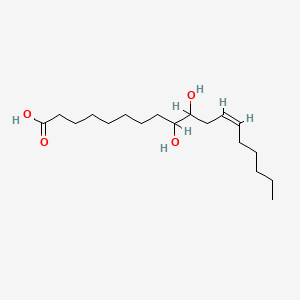
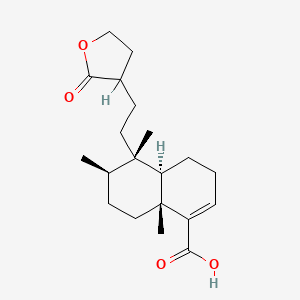
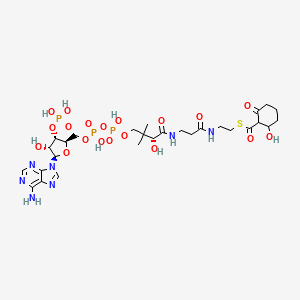
![TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)
